Dehydroabiethylamine-d4 Hydrochloride
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Overview
Description
Dehydroabiethylamine-d4 Hydrochloride is a chemically modified version of dehydroabiethylamine, where four hydrogen atoms are replaced with deuterium, a heavy isotope of hydrogen . This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroabiethylamine-d4 Hydrochloride involves the transformation of dehydroabiethylamine by replacing four hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using deuterated reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dehydroabiethylamine-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce dehydroabiethylamine-d4 oxide, while reduction may yield dehydroabiethylamine-d4 .
Scientific Research Applications
Dehydroabiethylamine-d4 Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Dehydroabiethylamine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dehydroabietylamine: The non-deuterated version of Dehydroabiethylamine-d4 Hydrochloride.
Leelamine: Another derivative of dehydroabietic acid with similar biological activities.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-AOYKDWANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.